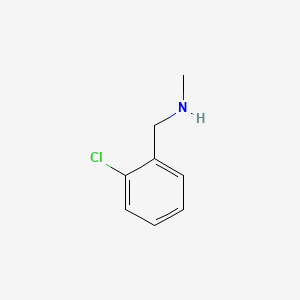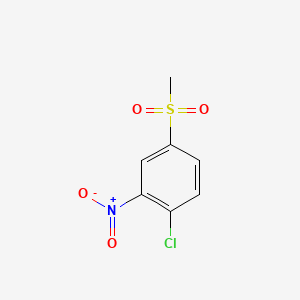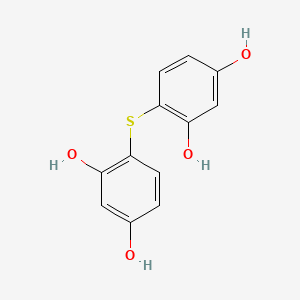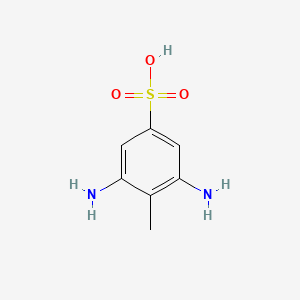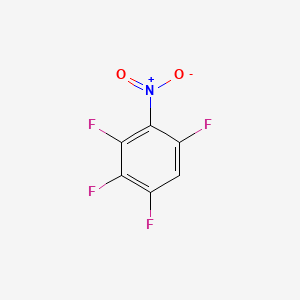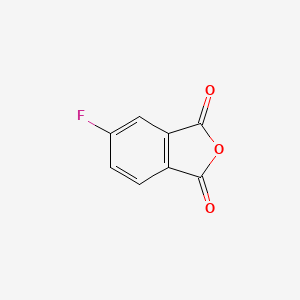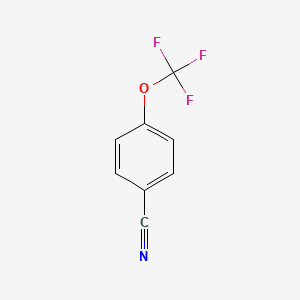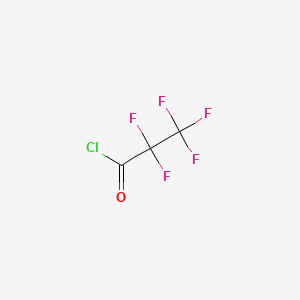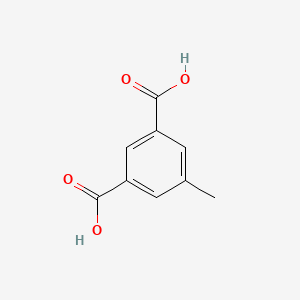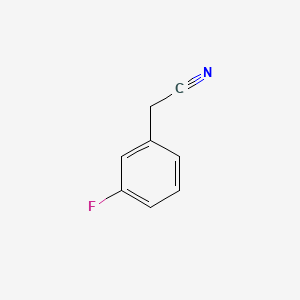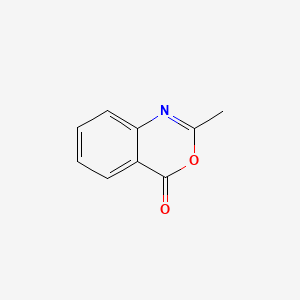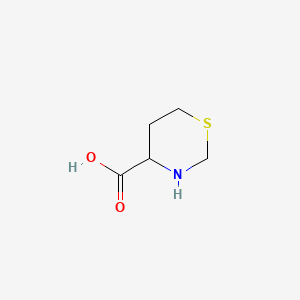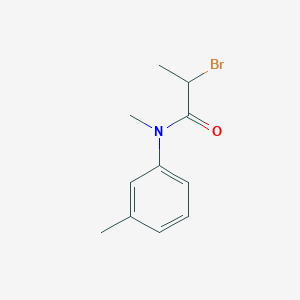
2-bromo-N-methyl-N-(3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-methyl-N-(3-methylphenyl)propanamide: is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide typically involves the bromination of N-methyl-N-(3-methylphenyl)propanamide. This can be achieved through the reaction of N-methyl-N-(3-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product purification can enhance efficiency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-N-methyl-N-(3-methylphenyl)propanamide can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of N-methyl-N-(3-methylphenyl)propanamide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N-methyl-N-(3-methylphenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-methyl-N-(3-methylphenyl)propanamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学研究应用
Chemistry: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated amides on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and receptors.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, potentially altering their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Receptors: It can bind to receptors, affecting signal transduction pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and replication processes.
相似化合物的比较
- 2-bromo-N-(3-methylphenyl)propanamide
- 2-bromo-N-methyl-N-(2-methylphenyl)propanamide
- 2-bromo-N-methyl-N-(4-methylphenyl)propanamide
Uniqueness: 2-bromo-N-methyl-N-(3-methylphenyl)propanamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The specific positioning of the methyl group at the 3-position of the phenyl ring also influences its reactivity and interactions with other molecules.
属性
IUPAC Name |
2-bromo-N-methyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-5-4-6-10(7-8)13(3)11(14)9(2)12/h4-7,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABQZXZEHHUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
